molecular formula C21H22N2O3 B7830887 ethyl 8-methyl-2-(4-methylbenzyl)-4,5-dihydro-2H-furo[2,3-g]indazole-7-carboxylate

ethyl 8-methyl-2-(4-methylbenzyl)-4,5-dihydro-2H-furo[2,3-g]indazole-7-carboxylate

Cat. No.: B7830887
M. Wt: 350.4 g/mol
InChI Key: OAXVSXRGWPYTDJ-UHFFFAOYSA-N
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Description

Ethyl 8-methyl-2-(4-methylbenzyl)-4,5-dihydro-2H-furo[2,3-g]indazole-7-carboxylate is a complex organic compound that belongs to the class of furoindazoles This compound is characterized by its unique structure, which includes a fused indazole and furan ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-methyl-2-(4-methylbenzyl)-4,5-dihydro-2H-furo[2,3-g]indazole-7-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes.

    Furan Ring Formation: The furan ring can be introduced via cyclization reactions involving suitable precursors such as dihydroxy compounds.

    Esterification: The carboxylate group is introduced through esterification reactions using ethyl alcohol and appropriate carboxylic acid derivatives.

    Substitution Reactions: The 4-methylbenzyl group is typically introduced through substitution reactions involving benzyl halides and suitable nucleophiles.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-methyl-2-(4-methylbenzyl)-4,5-dihydro-2H-furo[2,3-g]indazole-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and ester groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like benzyl halides, alkyl halides, and nucleophiles such as amines and alcohols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 8-methyl-2-(4-methylbenzyl)-4,5-dihydro-2H-furo[2,3-g]indazole-7-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 8-methyl-2-(4-methylbenzyl)-4,5-dihydro-2H-furo[2,3-g]indazole-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Ethyl 8-methyl-2-(4-methylbenzyl)-4,5-dihydro-2H-furo[2,3-g]indazole-7-carboxylate can be compared with other similar compounds, such as:

    Indazole Derivatives: These compounds share the indazole core and may have similar biological activities.

    Furan Derivatives: Compounds with a furan ring system may exhibit similar chemical reactivity.

    Benzyl Substituted Compounds: These compounds have benzyl groups that can influence their chemical and biological properties.

The uniqueness of this compound lies in its specific combination of structural features, which can result in distinct chemical and biological activities.

Properties

IUPAC Name

ethyl 8-methyl-2-[(4-methylphenyl)methyl]-4,5-dihydrofuro[2,3-g]indazole-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-4-25-21(24)20-14(3)18-17(26-20)10-9-16-12-23(22-19(16)18)11-15-7-5-13(2)6-8-15/h5-8,12H,4,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAXVSXRGWPYTDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)CCC3=CN(N=C32)CC4=CC=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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